molecular formula C9H10N2O3 B1356384 1-(4-(Methylamino)-3-nitrophenyl)ethanone CAS No. 18076-17-0

1-(4-(Methylamino)-3-nitrophenyl)ethanone

Cat. No.: B1356384
CAS No.: 18076-17-0
M. Wt: 194.19 g/mol
InChI Key: RFMFMDSOEBOCAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Methylamino)-3-nitrophenyl)ethanone is an organic compound with the molecular formula C9H10N2O3. It is a solid, light yellow crystalline substance that is soluble in organic solvents such as ethanol and dimethylformamide at room temperature

Preparation Methods

The synthesis of 1-(4-(Methylamino)-3-nitrophenyl)ethanone can be achieved through several routes. One common method involves the nitration of 1-(4-(Methylamino)phenyl)ethanone using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration . Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Mechanism of Action

The mechanism of action of 1-(4-(Methylamino)-3-nitrophenyl)ethanone involves its interaction with specific molecular targets. For example, in biological systems, the compound can be reduced by nitroreductases to form an amino derivative, which can then interact with various cellular components. The nitro group can also participate in redox reactions, generating reactive intermediates that can modify proteins and nucleic acids .

Properties

IUPAC Name

1-[4-(methylamino)-3-nitrophenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-6(12)7-3-4-8(10-2)9(5-7)11(13)14/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMFMDSOEBOCAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)NC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70524849
Record name 1-[4-(Methylamino)-3-nitrophenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70524849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18076-17-0
Record name 1-[4-(Methylamino)-3-nitrophenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70524849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-(4-Methylamino-3-nitro-phenyl)-ethanone (153 mg) was prepared by following General Procedure A starting from methyl 1-(4-fluoro-3-nitro-phenyl)-ethanone (183 mg) and methylamine (2 M in THF, 1.0 ml) in DMF (5 mL). The crude product was used in the next step without further purification.
Quantity
183 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

(a-1) To a stirred and cooled solution of 50 parts of 1-(4-chloro-3-nitrophenyl)ethanone in 240 parts of methanol was added a solution of 40 parts of methanamine in 160 parts of methanol. The reaction mixture was stirred for 12 hours at 60° C. The reaction mixture was evaporated to dry, yielding 50 parts (100%) of 1-[4-(methylamino)-3-nitrophenyl]ethanone as a residue (int. 87).
[Compound]
Name
50
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
40
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.